Benzyl-(2-methyl-pyrimidin-4-yl)-amine is an organic compound characterized by the presence of a benzyl group attached to a pyrimidine ring, which has a methyl group at the second position. This compound is of interest in various fields, including chemistry and biology, due to its potential applications in drug development and as a building block for more complex molecules. It is classified as an amine due to the presence of the amine functional group.
Benzyl-(2-methyl-pyrimidin-4-yl)-amine can be sourced from chemical suppliers and is typically classified under the category of organic compounds, specifically amines and heterocycles. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
The synthesis of Benzyl-(2-methyl-pyrimidin-4-yl)-amine generally involves a nucleophilic substitution reaction. The most common synthetic route includes:
On an industrial scale, continuous flow processes may be employed to enhance scalability and efficiency while ensuring high yields and purity of the product .
Benzyl-(2-methyl-pyrimidin-4-yl)-amine can undergo several chemical reactions:
The mechanism of action for Benzyl-(2-methyl-pyrimidin-4-yl)-amine involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to alterations in biological pathways. For instance, it may act as an inhibitor for certain enzymes or alter receptor signaling pathways, contributing to its potential therapeutic effects .
Relevant data includes its molecular weight (approximately 176.23 g/mol) and density, which are critical for practical applications in synthesis and formulation .
Benzyl-(2-methyl-pyrimidin-4-yl)-amine has several notable applications:
This compound's unique structural features make it valuable in both academic research and industrial applications, highlighting its significance in modern chemistry.
Heterocyclic compounds constitute >80% of clinically approved drugs, with nitrogen-containing scaffolds demonstrating particular pharmacological versatility. Among these, pyrimidine derivatives represent a privileged structural class due to their ubiquity in nucleic acids and coenzymes, enabling targeted interactions with biological macromolecules. Benzyl-(2-methyl-pyrimidin-4-yl)-amine (N-benzyl-2-methylpyrimidin-4-amine; C₁₂H₁₃N₃; CID 62785851) exemplifies this strategic molecular hybridization, combining the electron-deficient pyrimidine ring with the conformationally flexible benzylamine moiety. This fusion creates a versatile pharmacophore capable of diverse target engagement while maintaining synthetic accessibility—a critical balance in medicinal chemistry optimization [1] [7].
The pyrimidine-benzylamine framework provides distinct molecular recognition advantages:
Table 1: Structural Features Enabling Target Engagement
| Structural Element | Biophysical Property | Biological Consequence |
|---|---|---|
| Pyrimidine N1/N3 | Hydrogen bond acceptance | ATP-binding site recognition in kinases |
| C4-amino group | Hydrogen bond donation | Complementary pairing with enzyme catalytic residues |
| C2-methyl group | Steric modulation + electron donation | Enhanced selectivity against off-targets |
| Benzyl spacer | Rotational freedom (∼120° range) | Adaptation to hydrophobic binding pockets |
Aminopyrimidines have evolved from natural product analogs to rationally designed therapeutics:
N-Benzylpyrimidin-4-amines demonstrate multifaceted bioactivity, with significant advances in oncology:
Table 2: Anticancer Profile of Selected N-Benzylpyrimidin-4-amine Derivatives
| Compound | Tubulin Inhibition IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | PDGFR-β IC₅₀ (μM) | EGFR IC₅₀ (μM) | A431 Cytotoxicity IC₅₀ (μM) |
|---|---|---|---|---|---|
| 4.1.77a | 3.3 ± 0.3 | 38.7 ± 7.1 | 90.3 ± 18.3 | 33.6 ± 5.6 | 40.1 ± 5.6 |
| 4.1.78 | 0.48 ± 0.008 | 92 ± 0.2 | 10.3 ± 1.7 | 2.3 ± 0.30 | 1.2 ± 0.07 |
| 4.1.83 | 13 ± 1 | 84.3 ± 3.9 | >200 | 47.1 ± 5.0 | ND |
| Combretastatin A-4 (reference) | 1.2 ± 0.01 | ND | ND | ND | ND |
The structural plasticity of Benzyl-(2-methyl-pyrimidin-4-yl)-amine enables its integration into multitargeted hybrid molecules, particularly through conjugation with sulfonamides. These hybrids leverage pyrimidine's kinase affinity and sulfonamide's carbonic anhydrase inhibition, creating compounds with synergistic mechanisms against resistant cancers. Representative hybrid molecules demonstrate IC₅₀ values of 1.73–6.25 μM against HCT-116 colon cancer cells while maintaining plasma stability (t₁/₂ = 96.3–124.5 min) and favorable pharmacokinetics (AUC₀-∞ = 533.4 μg·h/mL in plasma) [2].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2